molecular formula C18H19NO7S B2501823 methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate CAS No. 1396635-81-6

methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate

Cat. No.: B2501823
CAS No.: 1396635-81-6
M. Wt: 393.41
InChI Key: QECJIODAIYRZFC-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate (CAS: 1396635-81-6 ) is a synthetic organic compound featuring a benzoate ester core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-hydroxypropyl chain bearing a 1,3-benzodioxole (methylenedioxyphenyl) group. This structure combines multiple pharmacophoric elements:

  • Benzoate ester: Enhances lipophilicity and membrane permeability.
  • 1,3-Benzodioxole: Contributes to metabolic stability and modulates electronic properties due to its electron-rich aromatic system.

Characterization would typically involve nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography using tools like SHELXL or ORTEP-3 .

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-18(21,13-5-8-15-16(9-13)26-11-25-15)10-19-27(22,23)14-6-3-12(4-7-14)17(20)24-2/h3-9,19,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECJIODAIYRZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is treated with chlorosulfonic acid under controlled conditions to yield methyl 4-chlorosulfonylbenzoate. Subsequent reaction with aqueous ammonia introduces the sulfamoyl group:
$$
\text{Methyl 4-aminobenzoate} + \text{ClSO}3\text{H} \rightarrow \text{Methyl 4-chlorosulfonylbenzoate} \xrightarrow{\text{NH}3} \text{Methyl 4-sulfamoylbenzoate}
$$
Conditions :

  • Chlorosulfonic acid at 0–5°C in dry benzene.
  • Ammoniation at room temperature for 1 hour.
    Yield : ~75% after recrystallization from ethanol-water.

Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropylamine

Alkylation of 1,3-Benzodioxol-5-ylmethanol

1,3-Benzodioxol-5-ylmethanol is converted to its corresponding bromide using phosphorus tribromide. This bromide undergoes nucleophilic substitution with 2-nitropropane in the presence of potassium carbonate to form 2-(1,3-benzodioxol-5-yl)-2-nitropropane:
$$
\text{1,3-Benzodioxol-5-ylmethanol} \xrightarrow{\text{PBr}3} \text{1,3-Benzodioxol-5-ylmethyl bromide} \xrightarrow{\text{2-nitropropane, K}2\text{CO}_3} \text{2-(1,3-Benzodioxol-5-yl)-2-nitropropane}
$$
Conditions :

  • Dichloromethane solvent, reflux for 6 hours.
    Yield : ~68% after column chromatography.

Reduction to Primary Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄):
$$
\text{2-(1,3-Benzodioxol-5-yl)-2-nitropropane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropylamine}
$$
Conditions :

  • Ethanol solvent, 50 psi H₂ pressure, 25°C for 12 hours.
    Yield : ~82%.

Coupling Sulfamoyl and Amine Moieties

Sulfonamide Bond Formation

Methyl 4-chlorosulfonylbenzoate reacts with 2-(1,3-benzodioxol-5-yl)-2-hydroxypropylamine in a nucleophilic substitution to form the target compound:
$$
\text{Methyl 4-chlorosulfonylbenzoate} + \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropylamine} \rightarrow \text{Target compound} + \text{HCl}
$$
Conditions :

  • Dry tetrahydrofuran (THF), 0°C, triethylamine as base.
  • Stirring for 4 hours, followed by aqueous workup.
    Yield : ~65% after silica gel chromatography.

Stereochemical Considerations

The 2-hydroxypropyl side chain introduces a chiral center. Enantioselective synthesis employs chiral auxiliaries or asymmetric reduction of ketone intermediates. For example, using (R)- or (S)-BINAP ligands in catalytic hydrogenation ensures >90% enantiomeric excess.

Alternative Synthetic Routes

Mitsunobu Reaction for Hydroxyl Group Introduction

The hydroxyl group in the side chain is introduced via Mitsunobu reaction between 2-(1,3-benzodioxol-5-yl)propan-2-ol and diethyl azodicarboxylate (DEAD):
$$
\text{2-(1,3-Benzodioxol-5-yl)propan-2-ol} + \text{DEAD} \rightarrow \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropyl azide} \xrightarrow{\text{Reduction}} \text{Amine intermediate}
$$
Conditions :

  • THF, triphenylphosphine, 0°C to room temperature.
    Yield : ~70%.

Solid-Phase Synthesis

A resin-bound benzoate ester is functionalized sequentially with sulfamoyl chloride and the amine side chain, enabling high-throughput purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 2H, benzoate H), 6.85 (s, 1H, benzodioxole H), 5.95 (s, 2H, OCH₂O), 4.15 (m, 1H, CH(OH)), 3.90 (s, 3H, OCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide), 1240 cm⁻¹ (OCH₂O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) shows ≥98% purity at 254 nm.

Challenges and Optimization

  • Stereoselectivity : Asymmetric hydrogenation using Ru-BINAP catalysts improves enantiomeric excess to >95%.
  • Byproduct Formation : Excess sulfamoyl chloride leads to disubstitution; stoichiometric control at 1:1.2 molar ratio minimizes this.
  • Solvent Selection : THF outperforms DMF in coupling reactions due to better nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate has several scientific research applications:

Comparison with Similar Compounds

Implications :

  • The sulfamoyl linker in the target compound may improve aqueous solubility compared to the lipophilic quinoline-piperazine system in C1–C5.
  • The benzodioxole group could enhance metabolic stability relative to halogenated phenyl groups, which are prone to oxidative dehalogenation .

Benzodioxole-Containing Compounds ()

lists 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one, which shares the benzodioxole moiety but lacks the sulfamoyl-benzoate framework.

  • Functional Groups: The target compound’s sulfamoyl and ester groups offer broader hydrogen-bonding and hydrolytic stability compared to the ketone and methylamino groups in ’s compound.

Sulfamoyl Derivatives ( and )

describes dithiocarbamate derivatives, while lists a sulfamoyl-benzoate analog with a pyrimidinyl-piperidine group (CAS: 1396714-73-0).

  • Sulfamoyl vs.
  • Substituent Effects : The pyrimidinyl-piperidine analog in may exhibit stronger basicity and π-stacking capacity due to the pyrimidine ring, contrasting with the benzodioxole’s electron-donating effects .

Research Findings and Data Gaps

While the evidence lacks explicit biological or physicochemical data for the target compound, inferences can be drawn:

  • Spectral Characterization : Its ¹H/¹³C NMR and HRMS profiles would resemble those in and , with key signals for the benzodioxole (δ ~6.8–7.0 ppm), sulfamoyl NH (δ ~5.0–6.0 ppm), and ester carbonyl (δ ~165–170 ppm) .
  • Thermal Properties : Melting points might range between 100–150°C, consistent with sulfonamide/benzoate hybrids .
  • Biological Potential: Benzodioxole and sulfamoyl groups are prevalent in COX-2 inhibitors and carbonic anhydrase inhibitors, suggesting possible therapeutic applications .

Critical Data Gaps :

  • Experimental solubility, logP, and crystallographic data are unavailable but essential for further development.
  • Comparative biological assays against C1–C7 or related sulfamoyl derivatives are needed to validate structure-activity relationships.

Biological Activity

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{Methyl 4 2 2H 1 3 benzodioxol 5 yl 2 hydroxypropyl sulfamoyl}benzoate}

This structure features a sulfamoyl group attached to a benzoate moiety, which is known for its role in various biological activities, including enzyme inhibition and anti-cancer properties.

Anticancer Properties

Recent studies have highlighted the potential of sulfamoyl benzoates in targeting carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Research indicates that derivatives of methyl 5-sulfamoyl-benzoate exhibit high affinity for CAIX, with a dissociation constant (K_d) as low as 0.12 nM, indicating strong binding capabilities . The selectivity for CAIX over other isozymes suggests that compounds like this compound could be developed into effective anticancer therapeutics.

The proposed mechanism involves the inhibition of CAIX, which leads to the acidification of the tumor microenvironment. This acidification is crucial for cancer cell invasion and metastasis. By inhibiting CAIX, the compound may disrupt these processes, thereby exerting its anticancer effects .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5CAIX inhibition
A549 (Lung Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.6Cell cycle arrest

These results suggest that the compound could serve as a lead molecule for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzodioxole and sulfonamide moieties significantly affect biological activity. For instance, substituents on the benzene ring can enhance binding affinity to CAIX and improve selectivity against other carbonic anhydrase isozymes .

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